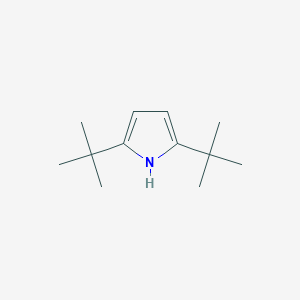
2,5-Di-tert-butyl-1H-pyrrole
Overview
Description
2,5-Di-tert-butyl-1H-pyrrole is a chemical compound with the molecular formula C12H21N . It has an average mass of 179.302 Da and a monoisotopic mass of 179.167404 Da . It is also known as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.30 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has one hydrogen bond donor and zero hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass is 179.167399674 g/mol, and its monoisotopic mass is 179.167399674 g/mol . The topological polar surface area of the compound is 15.8 Ų . The compound has a heavy atom count of 13 . The complexity of the compound is computed to be 151 .Mechanism of Action
- Its role is to maintain proper calcium homeostasis, which is essential for muscle contraction and relaxation .
- Dysregulation of calcium signaling impacts muscle contraction, neurotransmitter release, and other cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-Di-tert-butyl-1H-pyrrole in lab experiments is its low cost and availability. Additionally, it is easy to handle and can be used in a variety of organic synthesis reactions. However, it is important to note that this compound is a relatively unstable compound, and must be handled with care to avoid degradation.
Future Directions
For the use of 2,5-Di-tert-butyl-1H-pyrrole include its use in the synthesis of novel drugs, such as anti-cancer drugs and anti-inflammatory drugs. Additionally, it could be used in the synthesis of new materials, such as polymers and nanomaterials. Furthermore, it could be used in the development of new imaging agents and biomarkers for disease diagnosis. Finally, it could be used in the development of new catalysts for organic reactions.
Scientific Research Applications
2,5-Di-tert-butyl-1H-pyrrole has a wide range of applications in scientific research. It is used as a building block for organic synthesis, as a precursor for the synthesis of other heterocyclic compounds, and as a starting material for the synthesis of pharmaceuticals. It is also used in the synthesis of 2,5-disubstituted pyrroles and related compounds, which are important intermediates in the synthesis of a variety of drugs. Furthermore, it is used in the synthesis of 2,5-diaryl-1H-pyrroles, which are important intermediates in the synthesis of novel drugs.
Properties
IUPAC Name |
2,5-ditert-butyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8,13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHCBBMKEGFANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508092 | |
| Record name | 2,5-Di-tert-butyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-56-3 | |
| Record name | 2,5-Di-tert-butyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-di-tert-Butyl-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



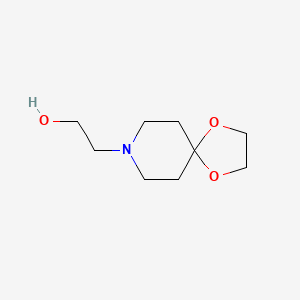
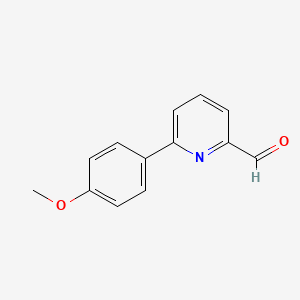
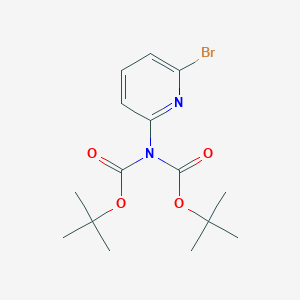


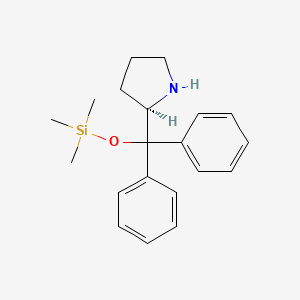




![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)
![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)

